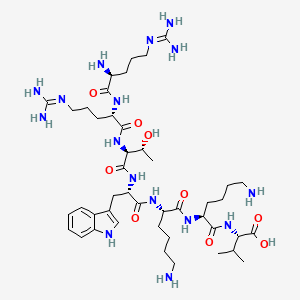![molecular formula C12H18O6 B14215374 2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 566189-58-0](/img/structure/B14215374.png)
2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is an organic compound with the molecular formula C12H18O6. It is a derivative of hydroquinone, where the hydroxyl groups are replaced by ethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 2,5-dimethoxy-1,4-dihydroxybenzene with ethylene oxide under basic conditions. The reaction proceeds as follows:
- Dissolve 2,5-dimethoxy-1,4-dihydroxybenzene in a suitable solvent such as tetrahydrofuran (THF).
- Add a base such as potassium carbonate to the solution.
- Introduce ethylene oxide to the reaction mixture and stir at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of 2,5-dimethoxy-1,4-dihydroxybenzene and ethylene oxide into the reactor.
- Maintaining the reaction temperature and pressure to optimize the reaction rate.
- Continuous removal of the product and purification using industrial-scale techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone derivative.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acids like sulfuric acid (H2SO4).
Major Products
Oxidation: Produces quinones.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted phenolic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate oxidative stress by scavenging free radicals and inhibiting oxidative enzymes. It also influences cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone: The parent compound with hydroxyl groups instead of ethoxy groups.
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol): A similar compound with different substituents on the phenylene ring.
Bisphenol A: Another phenolic compound with similar structural features but different functional groups.
Uniqueness
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
566189-58-0 |
|---|---|
Formule moléculaire |
C12H18O6 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-[4-(2-hydroxyethoxy)-2,5-dimethoxyphenoxy]ethanol |
InChI |
InChI=1S/C12H18O6/c1-15-9-7-12(18-6-4-14)10(16-2)8-11(9)17-5-3-13/h7-8,13-14H,3-6H2,1-2H3 |
Clé InChI |
LVVAOIISBVDIHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1OCCO)OC)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)
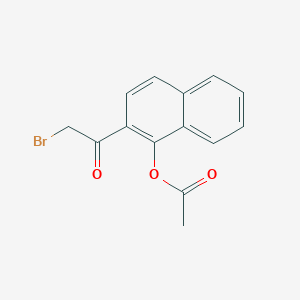
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)
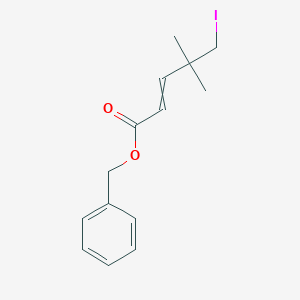
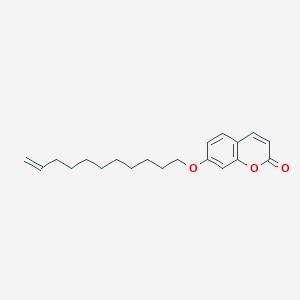
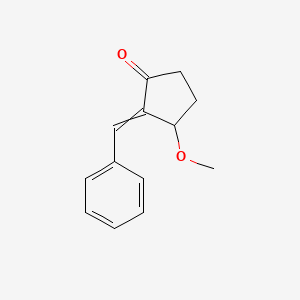
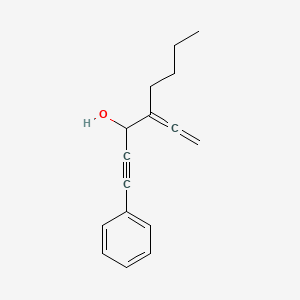
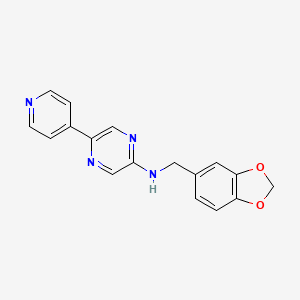
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)

![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
